molecular formula C10H14N2O2 B8751318 4,5-Diethyl-2-nitroaniline CAS No. 7149-71-5

4,5-Diethyl-2-nitroaniline

Cat. No.: B8751318
CAS No.: 7149-71-5
M. Wt: 194.23 g/mol
InChI Key: PSDVGOQKDYELTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance within Aromatic Nitro Compound Chemistry

Aromatic nitro compounds are characterized by the presence of one or more nitro groups (NO₂) attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity and physical properties of the molecule. The presence of an amino group (-NH₂), a strong electron-donating group, in conjunction with a nitro group, as seen in nitroanilines, creates a "push-pull" electronic system. This electronic arrangement is fundamental to the study of intramolecular charge transfer, which has implications for nonlinear optics, dye chemistry, and materials science.

The specific substitution pattern of 4,5-Diethyl-2-nitroaniline, with two ethyl groups at the 4 and 5 positions, an amino group at the 1 position, and a nitro group at the 2 position, would theoretically impart a unique set of properties compared to other isomers. The ethyl groups, being electron-donating and sterically bulkier than methyl groups, would be expected to influence the solubility, crystal packing, and reactivity of the molecule. However, a lack of dedicated research on this specific compound means its precise significance and differentiation from its more studied counterpart, 4,5-dimethyl-2-nitroaniline, are not well-documented.

Historical Development and Evolution of Research on Substituted Nitroanilines

The study of substituted nitroanilines dates back to the late 19th and early 20th centuries, driven by the burgeoning synthetic dye industry. The nitration of anilines and the reduction of dinitrobenzenes were among the early methods to produce these compounds. Over the decades, research has evolved to explore the intricate details of their synthesis, reactivity, and application.

In the mid-20th century, the focus expanded to understanding the physical organic chemistry of these molecules, including their spectroscopic properties and the electronic effects of various substituents. More recently, research has been directed towards their use as precursors for pharmaceuticals, agrochemicals, and advanced materials. For instance, the reduction of the nitro group to an amine is a common synthetic step, yielding substituted phenylenediamines which are valuable building blocks. While this historical context applies broadly to substituted nitroanilines, specific milestones in the research history of this compound are not readily found in published literature.

Scope and Research Objectives for this compound Investigations

Given the limited available data, the scope of research investigations for this compound appears to be minimal. In a broader sense, the research objectives for such a compound would typically include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity this compound and characterizing its structure and properties using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography).

Physicochemical Properties: A systematic study of its physical and chemical properties, such as melting point, boiling point, solubility in various solvents, and electronic absorption and emission spectra.

Reactivity Studies: Investigating its reactivity in various chemical transformations, particularly those involving the nitro and amino groups, to assess its utility as a chemical intermediate.

Applied Research: Exploring its potential applications in areas such as dye synthesis, as a building block for biologically active molecules, or in the creation of novel organic materials.

At present, there is a clear opportunity for foundational research to be conducted on this compound to establish its basic scientific profile and explore its potential utility in various fields of chemistry.

Data Table for this compound

Due to the scarcity of published research, a detailed data table with experimentally verified findings is not possible. The following table includes basic identification information.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 7149-71-5 lookchemicals.com
Molecular Formula C₁₀H₁₄N₂O₂ lookchemicals.com
Molecular Weight 194.23 g/mol Calculated

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7149-71-5

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4,5-diethyl-2-nitroaniline

InChI

InChI=1S/C10H14N2O2/c1-3-7-5-9(11)10(12(13)14)6-8(7)4-2/h5-6H,3-4,11H2,1-2H3

InChI Key

PSDVGOQKDYELTF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1CC)[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies for 4,5 Diethyl 2 Nitroaniline

Direct Electrophilic Aromatic Nitration Strategies

Direct nitration of an appropriately substituted diethylaniline precursor, such as 3,4-diethylaniline, presents a straightforward approach to introducing the nitro group onto the aromatic ring. However, careful control of the reaction conditions is paramount to achieve the desired regiochemical outcome.

Regioselective Control in Nitration of Diethylanilines

The directing effects of the substituents on the aniline (B41778) ring play a critical role in determining the position of nitration. The amino group is a powerful ortho-, para-director. However, under the strongly acidic conditions typically employed for nitration (e.g., a mixture of nitric acid and sulfuric acid), the amino group is protonated to form an anilinium ion. This anilinium ion is a meta-directing group, which can lead to the formation of undesired isomers.

To circumvent this issue and direct the nitration to the position ortho to the amino group, a common strategy involves the use of a protecting group. Acylation of the amino group to form an acetanilide derivative is a widely used technique. The resulting acetamido group is still an ortho-, para-director but is less basic and less prone to protonation, thus favoring nitration at the desired positions. In the case of 3,4-diethylaniline, protection of the amino group would direct the incoming nitro group to the 2-position (ortho to the amino group and between the two ethyl groups) and the 6-position.

Influence of Nitrating Agents and Reaction Conditions on Product Distribution

The choice of nitrating agent and the reaction conditions, including temperature and solvent, significantly influences the distribution of nitro isomers. A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The temperature of the reaction must be carefully controlled, as nitration reactions are highly exothermic. Lower temperatures generally favor the formation of the para-isomer over the ortho-isomer due to steric hindrance. However, in the synthesis of 4,5-Diethyl-2-nitroaniline from 3,4-diethylaniline, the target is an ortho-nitro product.

Studies on the nitration of analogous compounds, such as 2,6-diethylaniline, have shown that the acidity of the reaction medium can alter the product distribution. This suggests that fine-tuning the acid concentration could be a key factor in maximizing the yield of the desired 2-nitro isomer.

Optimization of Reaction Yields and Purity

To optimize the yield and purity of this compound, a systematic approach is necessary. This involves the careful selection of the protecting group for the aniline, the ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time.

Post-reaction workup is also critical for isolating a pure product. This typically involves quenching the reaction mixture in ice water to precipitate the crude product, followed by filtration. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol (B145695), to remove any unwanted isomers and byproducts. The purity of the final product can be assessed using techniques like melting point determination and chromatographic methods (e.g., thin-layer chromatography or high-performance liquid chromatography).

Indirect Synthetic Pathways

Indirect synthetic routes offer alternative strategies for the preparation of this compound, often providing better control over regioselectivity, especially when direct nitration of the aniline is problematic.

Multi-Step Approaches via Functional Group Transformations

A plausible multi-step synthesis could commence with a more readily available starting material like 1,2-diethylbenzene (B43095). The synthetic sequence would involve the following key transformations:

Nitration of 1,2-diethylbenzene: The first step would be the nitration of 1,2-diethylbenzene. The two ethyl groups are ortho-, para-directing. This would lead to a mixture of nitro isomers, with 4-nitro-1,2-diethylbenzene being a major product.

Separation of Isomers: The resulting mixture of nitro-diethylbenzene isomers would need to be separated to isolate the desired 4-nitro-1,2-diethylbenzene.

Further Nitration: A second nitration of 4-nitro-1,2-diethylbenzene would be required. The nitro group is a meta-director, and the ethyl groups are ortho-, para-directors. The directing effects would need to be carefully considered to achieve substitution at the desired position.

Reduction of a Nitro Group: If a dinitro-diethylbenzene is synthesized, a selective reduction of one nitro group to an amino group would be necessary to yield the final product.

This multi-step approach, while potentially longer, can offer a higher degree of control over the final product's structure.

Green Chemistry Principles in this compound Synthesis

The synthesis of nitroaromatic compounds, a cornerstone of the chemical industry, has traditionally relied on methods that are often at odds with modern principles of environmental stewardship. The production of molecules like this compound would typically involve electrophilic nitration using a mixture of concentrated nitric and sulfuric acids, a process that generates significant acidic waste and poses safety risks. In response, the field of green chemistry has spurred research into more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. The application of these principles to the synthesis of this compound focuses on innovative solvent systems, sustainable reagents, and advanced catalytic methods to create a more environmentally benign process.

Solvent-Free and Aqueous Medium Syntheses

A primary focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Traditional nitration reactions often use halogenated hydrocarbons or excess acid as the solvent, leading to toxic emissions and difficult-to-treat waste streams. google.com Developing syntheses in alternative media, such as water, or in the absence of a solvent altogether, represents a significant step toward sustainability.

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While reactants in aromatic nitration are often poorly soluble in water, modern approaches have found ways to facilitate reactions in aqueous systems. For instance, studies on the nitration of other activated aromatics have demonstrated the feasibility of using dilute aqueous nitric acid, which can serve as both the reactant and the medium, eliminating the need for corrosive co-acids like sulfuric acid. nih.gov Chemoenzymatic methods, such as the use of nitroreductase enzymes, are also performed in aqueous buffers, offering a biocompatible route for transformations of nitroaromatics. acs.org The application of such aqueous-phase protocols to the nitration of a precursor like 3,4-diethylaniline could drastically reduce the environmental impact of producing this compound.

Solvent-Free Synthesis: An even more effective green approach is the elimination of the solvent entirely. Solvent-free, or neat, reactions reduce waste, can lead to higher reaction rates due to increased reactant concentration, and simplify product work-up. Research has shown that the nitration of highly activated aromatics, such as anilines, can be performed under solvent-free conditions using only aqueous nitric acid. digitellinc.com To facilitate these reactions, non-traditional activation methods like ultrasonic irradiation or microwave heating can be employed to improve yields and shorten reaction times while maintaining the green credentials of the process. nih.govdigitellinc.com Another solvent-free strategy involves the use of deep eutectic solvents, which are non-volatile and can act as both a catalyst and a reaction medium. researchgate.net

The following table provides a comparative overview of solvent strategies in the context of aromatic nitration.

FeatureTraditional Organic SolventsGreen Solvents (Aqueous/Solvent-Free)
Environmental Impact High (VOC emissions, toxic waste)Low (Benign or no solvent waste)
Safety Hazard High (Flammability, toxicity)Low (Non-flammable, non-toxic)
Reaction Conditions Often requires harsh acid mixturesMilder conditions, potential for non-traditional activation
Work-up & Purification Complex, requires neutralization and extractionSimplified, often involves filtration
Cost & Availability Variable, often expensive and requires disposal costsLow (Water) or minimal (Solvent-free)

Sustainable Reagent Development and Catalyst Applications

The second pillar of greening the synthesis of this compound involves replacing hazardous, stoichiometric reagents with safer, catalytic alternatives. This aligns with the green chemistry principles of maximizing atom economy and utilizing catalysis over stoichiometric reagents.

Catalytic Nitration: Traditional nitration uses a large excess of sulfuric acid to generate the nitronium ion (NO₂⁺) from nitric acid. This process has poor atom economy and generates large volumes of acidic waste. Modern research has focused on developing catalysts that can generate the nitronium ion more efficiently under milder conditions. For example, a practical copper-catalyzed direct nitration of protected anilines has been developed. chemistryviews.org This method uses only one equivalent of nitric acid and produces water as the sole stoichiometric byproduct, dramatically improving the environmental profile of the reaction. chemistryviews.org While the direct nitration of unprotected anilines can be complicated by oxidation, this catalytic approach, applied to a protected form of 3,4-diethylaniline, would be a significant green advancement.

Alternative Reagents: The development of alternative nitrating agents is another key area of research. Reagents like tert-butyl nitrite (B80452) (TBN) have been used for the regioselective ring nitration of N-alkyl anilines under metal-free and acid-free conditions. rsc.orgresearchgate.net Such reagents can offer different selectivity and avoid the corrosive nature of traditional mixed-acid systems.

Biocatalysis and Photocatalysis: Looking beyond traditional chemical catalysis, biocatalysis and photocatalysis offer cutting-edge sustainable options.

Biocatalysts , such as enzymes, operate under mild conditions in aqueous media. While typically associated with reductions, such as the conversion of nitro groups to anilines using nitroreductases, the principles of enzymatic catalysis could inspire the development of biocatalysts for other steps in a synthetic pathway. acs.org

Photocatalysis uses light as a clean energy source to drive chemical reactions. It has been successfully applied to the selective hydrogenation of nitrobenzene to aniline at room temperature. bohrium.comnih.gov The development of photocatalytic systems for the nitration step itself could offer a pathway that minimizes heat energy input and operates under significantly milder conditions.

The table below summarizes various catalytic approaches relevant to the synthesis of nitroanilines.

Catalytic ApproachCatalyst ExampleSubstrate ExampleKey Green Advantages
Heterogeneous Metal Catalysis Palladium on Alumina (Pd/Al₂O₃)Nitrobenzene HydrogenationHigh selectivity, catalyst reusability. acs.org
Homogeneous Metal Catalysis Copper(II) triflateProtected Anilines (Nitration)Avoids strong acids, water as byproduct, high atom economy. chemistryviews.org
Biocatalysis Immobilized NitroreductaseNitroaromatics (Reduction)Operates in water, mild conditions, high chemoselectivity. acs.org
Photocatalysis Titanium Dioxide (TiO₂) NanofibersNitroarenes (Hydrogenation)Uses light as energy source, room temperature operation. nih.gov

By integrating these green chemistry principles—utilizing aqueous or solvent-free systems and employing advanced catalytic reagents—the synthesis of this compound can be redesigned to be safer, more efficient, and environmentally sustainable.

Reactivity and Reaction Mechanisms of 4,5 Diethyl 2 Nitroaniline

Reduction Chemistry of the Nitro Group to Amino Functionality

The reduction of the nitro group in 4,5-Diethyl-2-nitroaniline to an amino group is a pivotal transformation, yielding 4,5-diethyl-1,2-diaminobenzene. This diamine is a valuable intermediate in the synthesis of various heterocyclic compounds. The reduction can be achieved through several pathways, including catalytic hydrogenation and chemical reduction using metals or hydrides.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. researchgate.net This process involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. researchgate.neticrc.ac.ir The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under varying pressures of hydrogen.

The mechanism of catalytic hydrogenation of nitroarenes is generally understood to proceed through a series of intermediates. Two primary pathways are often discussed: the direct pathway and the condensation (or azoxy) pathway. wikipedia.orgresearchgate.net

Direct Pathway: The nitro group is directly reduced to a nitroso (-NO) group, then to a hydroxylamino (-NHOH) group, and finally to the amino (-NH₂) group. wikipedia.orgresearchgate.net

Condensation Pathway: This pathway involves the condensation of the intermediate nitrosoarene and hydroxylaminoarene to form an azoxy compound (Ar-N(O)=N-Ar), which is subsequently reduced to an azo (Ar-N=N-Ar) and then a hydrazo (Ar-NH-NH-Ar) compound before finally cleaving to form the two molecules of the corresponding aniline (B41778). wikipedia.orgresearchgate.net

The chemoselectivity of the hydrogenation is a critical consideration, especially when other reducible functional groups are present in the molecule. For this compound, the primary goal is the selective reduction of the nitro group without affecting the aromatic ring or the existing amino group. Catalysts like Pd/C and Raney-Ni are generally effective for this transformation. researchgate.net The choice of catalyst, solvent, temperature, and pressure can be optimized to maximize the yield of the desired diamine and minimize side reactions. For instance, modified catalysts or specific reaction conditions can be employed to prevent over-reduction or side reactions. researchgate.net

Table 1: Common Catalysts for Nitroarene Reduction

Catalyst Typical Conditions Advantages Disadvantages
Palladium on Carbon (Pd/C) H₂ (1-50 atm), RT-100°C, Ethanol/Methanol (B129727) High activity and selectivity, widely used. Can be expensive, potential for deactivation.
Raney Nickel H₂ (1-100 atm), RT-150°C, Ethanol Cost-effective, highly active. Pyrophoric, requires careful handling.
Platinum(IV) Oxide (PtO₂) H₂ (1-3 atm), RT, Acetic Acid/Ethanol Effective under mild conditions. Expensive.

Chemical reduction methods offer an alternative to catalytic hydrogenation. These methods often involve the use of metals in acidic media or complex metal hydrides.

Metal-Mediated Reductions: The Bechamp reduction, using iron filings in acidic water (often with HCl), is a classic method for converting nitroarenes to anilines. researchgate.net Other metals like tin (Sn) or zinc (Zn) in acidic conditions can also be employed. These reactions proceed via a series of single electron transfers from the metal to the nitro group. While effective, these methods often require stoichiometric amounts of metal and can generate significant amounts of metal salt waste. researchgate.net

Hydride-Based Reductions: Complex metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very strong reducing agent capable of reducing a wide variety of functional groups. wikipedia.org However, for the reduction of aromatic nitro compounds to anilines, LiAlH₄ is often not the reagent of choice as it can lead to the formation of azo compounds as byproducts. unacademy.com The reaction involves the transfer of hydride ions (H⁻) to the nitro group.

Sodium Borohydride (NaBH₄): NaBH₄ is a milder reducing agent than LiAlH₄ and typically does not reduce isolated nitro groups under neutral conditions. google.com However, its reducing power can be significantly enhanced by the addition of a catalyst, such as transition metal salts (e.g., NiCl₂, CoCl₂, FeCl₂, CuSO₄). researchgate.netgoogle.com In these systems, the transition metal is reduced in situ by NaBH₄ to form highly reactive species (like nickel boride) that are the actual reducing agents for the nitro group. google.com The reduction of 2-nitroaniline (B44862) to o-phenylenediamine (B120857) has been successfully demonstrated using NaBH₄ in the presence of various nanocatalytic systems. researchgate.net This method offers the advantage of milder reaction conditions and often higher chemoselectivity compared to LiAlH₄.

The complete reduction of the nitro group in this compound leads to the formation of 4,5-diethyl-1,2-diaminobenzene . This o-phenylenediamine derivative is a key building block for the synthesis of various heterocyclic compounds, such as benzimidazoles, quinoxalines, and phenazines, which are of interest in medicinal chemistry and materials science.

Partial reduction of the nitro group can lead to other derivatives. Under controlled conditions, it is possible to isolate intermediate products like 4,5-diethyl-2-nitrosaniline and N-(4,5-diethyl-2-aminophenyl)hydroxylamine . However, these intermediates are often highly reactive and are typically not isolated during standard reduction procedures aimed at synthesizing the diamine. The formation of these intermediates is more relevant in mechanistic studies of the reduction process. byjus.com

Reactions Involving the Aromatic Amino Group

The amino group of this compound is a versatile functional handle that can undergo a variety of chemical transformations. Its nucleophilicity is somewhat reduced by the electron-withdrawing effect of the ortho-nitro group, but it remains sufficiently reactive for many common reactions of aromatic amines.

Acylation: The amino group can be readily acylated by reacting this compound with acylating agents such as acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding N-acyl derivative. unb.ca This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. The reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. Acylation is a common strategy to protect the amino group or to modify the electronic properties of the molecule. unacademy.com For example, acetylation of 2-nitroaniline is a known procedure. researchgate.net

Sulfonylation: Similarly, sulfonylation involves the reaction of the amino group with a sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) to form a sulfonamide. byjus.com This reaction, often referred to as the Hinsberg test for primary and secondary amines, is also typically performed in the presence of a base. The resulting sulfonamide from a primary amine is acidic and soluble in aqueous alkali. The electron-withdrawing nitro group in this compound would be expected to increase the acidity of the N-H proton in the resulting sulfonamide. The synthesis of sulfonamides is of great importance in medicinal chemistry. byjus.com

Diazotization: The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. youtube.com This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). chemicalnote.comyoutube.com The resulting diazonium salt, 4,5-diethyl-2-nitrophenyldiazonium chloride , is a highly reactive intermediate. The mechanism involves the formation of the nitrosonium ion (NO⁺) as the key electrophile, which is attacked by the nucleophilic amino group. chemicalnote.comorganic-chemistry.org

The presence of the electron-withdrawing nitro group can affect the stability and reactivity of the diazonium salt. Diazonium salts are versatile intermediates in organic synthesis and can be used to introduce a wide range of functional groups onto the aromatic ring through Sandmeyer-type reactions.

Azo Coupling: The diazonium salt derived from this compound can act as an electrophile in an electrophilic aromatic substitution reaction with an activated aromatic compound (the coupling partner), such as a phenol (B47542) or another aniline derivative. wikipedia.org This reaction, known as azo coupling, results in the formation of an azo compound, which contains the -N=N- functional group. wikipedia.org Azo compounds are often intensely colored and are widely used as dyes and pigments. wikipedia.org

The coupling partner must be electron-rich to facilitate the electrophilic attack by the relatively weak diazonium electrophile. The reaction with phenols is typically carried out under mildly alkaline conditions, while coupling with anilines is performed in weakly acidic media. The position of coupling on the partner molecule is directed by the activating group (e.g., -OH or -NH₂), usually occurring at the para position unless it is blocked. The resulting azo dye would incorporate the 4,5-diethyl-2-nitrophenyl moiety.

Condensation and Schiff Base Formation

The primary amine functionality of this compound allows it to readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (also known as imines or azomethines). This reaction is a cornerstone of imine chemistry and proceeds via a nucleophilic addition-elimination mechanism.

The general mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon. This initial step forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. isca.in Subsequently, the hemiaminal is protonated, leading to the elimination of a water molecule and the formation of a carbon-nitrogen double bond (C=N), which is characteristic of all Schiff bases. isca.infud.edu.ng The reaction is typically reversible and often catalyzed by either an acid or a base. The removal of water from the reaction mixture drives the equilibrium towards the formation of the Schiff base product. rsisinternational.org

Aromatic aldehydes with effective conjugation tend to form more stable Schiff bases compared to aliphatic aldehydes, which are more prone to polymerization. rsisinternational.org The reaction can be carried out using various methods, including conventional heating under reflux or microwave-assisted synthesis, which can offer benefits like improved efficiency and more environmentally friendly conditions. isca.inekb.eg

General Scheme for Schiff Base Formation:

In the context of this compound, the R³NH₂ component is the substituted aniline ring, which reacts with an aldehyde or ketone to yield the corresponding N-substituted imine.

Electrophilic and Nucleophilic Aromatic Substitution Profiles

The substitution pattern on the benzene (B151609) ring of this compound—featuring an amino group, a nitro group, and two ethyl groups—creates a nuanced profile for both electrophilic and nucleophilic aromatic substitution reactions. These substituents exert powerful electronic effects that influence the ring's reactivity and the orientation of incoming groups.

Mechanistic Insights into Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): The mechanism of EAS involves the attack of an electrophile (E⁺) on the electron-rich π-system of the aromatic ring. libretexts.org This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In this intermediate, the carbon atom bonded to the electrophile is sp³-hybridized, temporarily disrupting the ring's aromaticity. The aromaticity is restored in the final step through the loss of a proton (H⁺) from the same carbon atom, yielding the substituted product. libretexts.orgyoutube.com The stability of the arenium ion is a critical factor in determining the reaction rate and the position of substitution.

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution occurs when a nucleophile attacks an aromatic ring, replacing a leaving group. This mechanism is distinct from Sₙ1 and Sₙ2 reactions and is facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile first adds to the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate called a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing group, which is crucial for its stabilization. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. For a molecule like this compound, which lacks a conventional leaving group such as a halide, SₙAr reactions are not typical. However, related substitutions, such as the regioselective transetherification observed in similar 4,5-dialkoxy-2-nitroanilines, can occur under specific conditions, demonstrating that nucleophilic attack on the activated ring is possible. uj.edu.pl

Influence of Substituents on Reactivity and Regioselectivity

The reactivity of the this compound ring and the position of subsequent substitutions are determined by the cumulative electronic effects (both inductive and resonance) of its four substituents.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. Its activating nature stems from its ability to donate its lone pair of electrons into the aromatic ring via a strong positive resonance effect (+R). This significantly increases the electron density of the ring, making it more susceptible to electrophilic attack.

Nitro Group (-NO₂): The nitro group is a strongly deactivating group and a meta-director for electrophilic substitution. libretexts.org It deactivates the ring through a strong electron-withdrawing inductive effect (-I) and resonance effect (-R), which decreases the ring's electron density. libretexts.org Conversely, this strong electron-withdrawing character is what activates a ring toward nucleophilic substitution. libretexts.org

Ethyl Groups (-CH₂CH₃): Alkyl groups, like ethyl, are weakly activating and ortho, para-directing. They donate electron density primarily through an inductive effect (+I) and hyperconjugation.

Combined Directing Effects: In an electrophilic substitution reaction on this compound, the directing effects of the substituents converge to favor substitution at a specific position. The available positions for substitution are C3 and C6.

The powerful ortho, para-directing amino group at C1 strongly favors substitution at C6 (ortho). The para position (C4) is already occupied.

The meta-directing nitro group at C2 directs incoming electrophiles to C4 (occupied) and C6.

The ethyl group at C4 directs to C3 (ortho) and C5 (occupied).

The ethyl group at C5 directs to C4 (occupied) and C6 (ortho).

The directing influences of the amino, nitro, and 5-ethyl groups all align, strongly favoring electrophilic attack at the C6 position . This makes C6 the most probable site for reactions like halogenation, nitration, or sulfonation.

Substituent (Position)Electronic EffectReactivity Effect (EAS)Directing Effect (EAS)
-NH₂ (C1)+R >> -IStrongly ActivatingOrtho, Para
-NO₂ (C2)-R, -IStrongly DeactivatingMeta
-C₂H₅ (C4)+I, HyperconjugationWeakly ActivatingOrtho, Para
-C₂H₅ (C5)+I, HyperconjugationWeakly ActivatingOrtho, Para

Advanced Kinetic and Mechanistic Studies

While specific kinetic data for this compound are not extensively documented in readily available literature, studies on analogous compounds provide significant insights. For instance, kinetic investigations of Schiff base formation with various substituted anilines and aldehydes have shown that the reaction rate is sensitive to the electronic properties of the substituents. Electron-donating groups on the amine generally increase its nucleophilicity and reactivity, while electron-withdrawing groups on the aldehyde enhance the electrophilicity of the carbonyl carbon, also increasing the reaction rate. asianpubs.org

In the realm of nucleophilic aromatic substitution, kinetic studies on the reactions of dinitro-substituted benzenes with aromatic amines have been performed. ias.ac.in These studies help elucidate the mechanism, confirming whether the reaction proceeds via a base-catalyzed or uncatalyzed pathway and revealing the nature of the rate-limiting step. ias.ac.in Furthermore, systematic evaluation of substituent effects on reaction kinetics has been used to probe reaction mechanisms. For example, studies on nitrone-based reactions with nitroaniline derivatives have quantified how electron-withdrawing and electron-donating substituents impact second-order rate constants, providing a deeper understanding of the electronic demands of the transition state. acs.org

Thermo-kinetic analysis of the manufacturing process for o-nitroaniline from o-chloronitrobenzene and ammonia (B1221849) highlights the potential for highly exothermic reactions. iokinetic.com Such studies are crucial for understanding the thermal hazards and optimizing reaction conditions for safety and efficiency, providing a framework for what could be expected in processes involving structurally similar compounds like this compound. iokinetic.com

Derivatization Strategies and Synthesis of Novel Compounds from 4,5 Diethyl 2 Nitroaniline

Design and Synthesis of Functionalized Nitroaniline Derivatives

The functionalization of 4,5-Diethyl-2-nitroaniline can be achieved through reactions targeting its primary amine, its nitro group, or the aromatic ring itself. The presence of both an electron-donating amino group and a potent electron-withdrawing nitro group dictates the regioselectivity of these transformations.

Key Derivatization Reactions:

N-Alkylation and N-Acylation: The primary amino group is readily susceptible to alkylation and acylation reactions. These modifications are crucial for altering the steric and electronic environment around the nitrogen atom, which can influence the compound's reactivity and the properties of subsequent products.

Reduction of the Nitro Group: The nitro group is a key functional handle, most commonly transformed via reduction to a primary amine. This reduction yields 4,5-diethyl-1,2-phenylenediamine, a critical precursor for many heterocyclic systems. Various reducing agents can be employed to achieve this transformation, offering different levels of selectivity and reaction conditions.

Electrophilic Aromatic Substitution: Although the nitro group deactivates the ring towards electrophilic attack, the strong activating effect of the amino group directs substitution to the ortho and para positions. Given the existing substitution pattern, the C6 position is the primary target for further functionalization via reactions like halogenation or nitration, albeit under carefully controlled conditions to manage reactivity and avoid side reactions.

Metal Complexation: The aniline (B41778) moiety can be used to synthesize novel metal complexes. Research has shown the synthesis of metal complexes (Fe, Cu, Zn) from 2-nitroaniline (B44862) derivatives of other acids, indicating a potential pathway for creating coordination compounds with unique properties. nih.gov

These fundamental derivatization approaches allow for the systematic modification of the parent molecule, enabling the synthesis of a library of compounds for further investigation.

Application as a Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. ossila.comsrdorganics.com this compound, primarily through its diamino derivative, serves as an essential building block for constructing various fused heterocyclic systems. nih.gov

Benzimidazoles are a class of heterocyclic compounds recognized for their wide range of pharmacological activities. nih.govvinhuni.edu.vn The most common and efficient route to synthesizing benzimidazole (B57391) derivatives from 2-nitroanilines is through a one-pot reductive cyclocondensation reaction. pcbiochemres.com This process involves the in situ reduction of the nitro group to an amine, followed by condensation with an aldehyde or its equivalent. researchgate.net

The general reaction scheme involves treating this compound with a suitable reducing agent in the presence of an aldehyde. The intermediate 4,5-diethyl-1,2-phenylenediamine is formed, which immediately reacts with the aldehyde and undergoes cyclization and oxidation to yield the corresponding 5,6-diethyl-2-substituted-1H-benzimidazole. A variety of metals and reagents can be used for the reductive cyclization, such as zinc dust with sodium bisulfite in an aqueous medium, which represents an environmentally benign approach. pcbiochemres.com

Table 1: Illustrative Synthesis of Benzimidazole Derivatives

Reactant (R-CHO)Product NameTypical ConditionsReference Method
Benzaldehyde5,6-Diethyl-2-phenyl-1H-benzimidazoleZn/NaHSO3, Water, 100°C pcbiochemres.com
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-5,6-diethyl-1H-benzimidazoleZn/NaHSO3, Water, 100°C pcbiochemres.com
4-Methoxybenzaldehyde5,6-Diethyl-2-(4-methoxyphenyl)-1H-benzimidazoleZn/NaHSO3, Water, 100°C pcbiochemres.com
Furfural5,6-Diethyl-2-(furan-2-yl)-1H-benzimidazoleZn/NaHSO3, Water, 100°C researchgate.net

Quinolines are another vital class of nitrogen-containing heterocycles with significant applications in pharmaceuticals and materials. rjlbpcs.com Several classic named reactions can be adapted to synthesize quinoline (B57606) scaffolds using an aniline derivative as a starting material. iipseries.orgnih.gov For this compound, a preliminary reduction of the nitro group to form 4,5-diethylaniline is the requisite first step. This resulting aniline can then be used in established quinoline syntheses.

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce the quinoline core. iipseries.org

Doebner-von Miller Reaction: An α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid catalyst to form substituted quinolines. iipseries.org

Combes Synthesis: This reaction condenses an aniline with a β-diketone, followed by acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline. iipseries.org

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester), which is a highly versatile method for producing polysubstituted quinolines. nih.gov

By applying these methods to 4,5-diethylaniline (derived from the reduction of this compound), a range of novel diethyl-substituted quinolines can be accessed.

Table 2: Potential Quinoline Synthesis Pathways

Synthesis MethodKey Reagents for AnilinePotential Product ClassReference Method
Skraup SynthesisGlycerol, H2SO4, Oxidizing Agent6,7-Diethylquinoline iipseries.org
Combes SynthesisAcetylacetone, H2SO46,7-Diethyl-2,4-dimethylquinoline iipseries.org
Doebner-von MillerCrotonaldehyde, HCl6,7-Diethyl-2-methylquinoline iipseries.org

The utility of this compound as a precursor extends to other heterocyclic systems, primarily through the versatile intermediate 4,5-diethyl-1,2-phenylenediamine. This diamine is a classic building block for heterocycles formed by condensation with 1,2-dicarbonyl or equivalent compounds.

Quinoxalines: Condensation of 4,5-diethyl-1,2-phenylenediamine with α-dicarbonyl compounds (e.g., glyoxal, biacetyl, benzil) provides a direct and high-yielding route to 6,7-diethyl-substituted quinoxalines.

Phenazines: Reaction of the diamine with catechols or quinones can lead to the formation of more complex, fused polycyclic systems like phenazines.

Triazolo-tetrazines: While more complex, the synthesis of high-nitrogen systems like triazolo-tetrazines often involves oxidative cyclization of precursors bearing amidine fragments, which can be derived from amino-heterocycles. beilstein-journals.org This highlights the potential for using derivatized this compound in more advanced heterocyclic synthesis.

Linkage Chemistry and Polymer Precursor Development

The bifunctional nature of 4,5-diethyl-1,2-phenylenediamine, obtained via the reduction of this compound, makes it a prime candidate for use in polymer chemistry. Diamines are fundamental monomers for the synthesis of high-performance polymers such as polyamides and polyimides.

Polyamide Synthesis: The diamine can undergo polycondensation with diacyl chlorides (e.g., terephthaloyl chloride, isophthaloyl chloride) to produce aromatic polyamides (aramids). The diethyl substituents on the polymer backbone would be expected to enhance solubility in organic solvents and modify the thermal and mechanical properties of the resulting material.

Polyimide Synthesis: Reaction of the diamine with aromatic dianhydrides (e.g., pyromellitic dianhydride) leads to the formation of a poly(amic acid) precursor, which can then be thermally or chemically cyclized to yield a fully aromatic polyimide. These polymers are known for their exceptional thermal stability and dielectric properties. The inclusion of the diethyl groups can disrupt chain packing, potentially leading to increased processability.

The development of such polymer precursors from this compound allows for the creation of novel materials with properties tailored by the specific substitution pattern of the monomer.

Exploration of Structure-Reactivity-Functionality Relationships in Derivatives

The specific substitution pattern of this compound and its derivatives is crucial in determining their chemical reactivity and the functional properties of the resulting compounds.

Electronic Effects: The interplay between the electron-donating amino and alkyl groups and the electron-withdrawing nitro group governs the electron density of the aromatic ring and the reactivity of the functional groups. For instance, in the derived benzimidazoles, the electron-donating diethyl groups increase the basicity of the imidazole (B134444) nitrogen atoms compared to unsubstituted analogs.

Steric Effects: The ethyl groups at the 4 and 5 positions introduce steric bulk, which can influence reaction rates and the conformational preferences of the final products. In polymers, this steric hindrance can prevent close chain packing, leading to increased solubility and lower crystallinity.

Lipophilicity and Solubility: The two ethyl groups significantly increase the lipophilicity (fat-solubility) of the molecule and its derivatives. This is a critical factor in medicinal chemistry, as it affects how a molecule interacts with biological membranes and proteins. In materials science, enhanced solubility in common organic solvents is a major advantage for processing and fabrication.

By systematically synthesizing derivatives and studying these relationships, it is possible to fine-tune the properties of the final compounds for specific applications, whether in the development of new bioactive agents or advanced functional materials.

Computational and Theoretical Chemistry Studies of 4,5 Diethyl 2 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 4,5-Diethyl-2-nitroaniline.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For a closely related compound, 4,5-dimethyl-2-nitroaniline, DFT calculations have been employed to analyze its structural and spectral characteristics. researchgate.net These studies often utilize the B3LYP functional with various basis sets to determine the distribution of electron density, molecular orbital energies, and the nature of chemical bonds.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. In nitroaniline derivatives, the HOMO is typically localized over the aniline (B41778) ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the nitro group and the benzene (B151609) ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Prediction and Validation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. For 4,5-dimethyl-2-nitroaniline, DFT and HF methods have been used to calculate vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical level. These computational predictions aid in the assignment of vibrational modes to specific functional groups within the molecule, providing a deeper understanding of its structure and bonding.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping the potential energy surface and identifying transition states. mdpi.comuokerbala.edu.iq While specific studies on the reaction mechanisms of this compound are limited, computational approaches can be used to explore potential reaction pathways, such as electrophilic aromatic substitution or reactions involving the amino and nitro groups. By calculating the activation energies of different pathways, the most likely reaction mechanism can be determined. These methods provide insights into the geometry of transition states, which are high-energy, short-lived structures that are difficult to observe experimentally.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions in different environments. nih.gov MD simulations model the movement of atoms over time, providing insights into how the molecule interacts with solvents and other molecules. This can be particularly useful for understanding its behavior in solution and in biological systems. While specific MD simulations for this compound are not extensively documented, the methodology is applicable to study the dynamics of the ethyl groups and the interactions governed by the amino and nitro functionalities.

Theoretical Insights into Reactivity Descriptors and Hydrogen Bonding

Theoretical calculations provide valuable information about the reactivity of this compound through various reactivity descriptors derived from DFT. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function, which help in predicting the reactive sites of the molecule.

Hydrogen bonding plays a significant role in the structure and properties of nitroanilines. In 2-nitroaniline (B44862) derivatives, an intramolecular hydrogen bond often forms between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, creating a six-membered ring. acs.orgjyu.firesearchgate.net This intramolecular interaction influences the planarity of the molecule and its chemical properties. DFT calculations can be used to quantify the strength of these hydrogen bonds and to study intermolecular hydrogen bonding, which governs the packing of molecules in the solid state. acs.orgjyu.firesearchgate.net For instance, in related nitroaniline compounds, intermolecular N-H...O hydrogen bonds are significant in their crystal packing. acs.orgjyu.firesearchgate.net

Applications of 4,5 Diethyl 2 Nitroaniline and Its Derivatives in Advanced Materials and Chemical Synthesis

Precursor in Dyestuff and Pigment Synthesis

Nitroaniline derivatives are fundamental precursors in the synthesis of a large class of synthetic colorants known as azo dyes. unb.camdpi.comnih.gov These dyes are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings, forming a conjugated system responsible for the absorption of light and thus the color of the compound. nih.gov The synthesis of azo dyes from nitroanilines typically involves a two-step process: diazotization followed by a coupling reaction. unb.camdpi.com

In the first step, the primary aromatic amine, in this case, 4,5-Diethyl-2-nitroaniline, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. unb.camdpi.com The resulting diazonium salt is a highly reactive electrophile.

The second step is the azo coupling, where the diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aniline (B41778) derivative. mdpi.comijsr.net The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, resulting in the formation of an azo linkage. The specific color of the resulting azo dye is determined by the electronic properties of the substituents on both the diazonium salt precursor and the coupling component. mdpi.com

While specific research detailing the synthesis of dyes from this compound is not extensively documented in publicly available literature, the general reactivity of nitroanilines suggests its utility in this field. ijirset.com By varying the coupling component, a wide spectrum of colors can be potentially synthesized. For instance, coupling with different naphthol derivatives could yield shades ranging from red to brown. mdpi.com

Table 1: Potential Azo Dyes Derived from this compound

Diazonium Salt Precursor Coupling Component Potential Dye Color
Diazotized this compound Phenol Yellow
Diazotized this compound N,N-Dimethylaniline Orange
Diazotized this compound 2-Naphthol Red-Brown
Diazotized this compound H-Acid Violet

Intermediates for Specialty Polymers and Functional Materials

The molecular structure of this compound, containing a reactive primary amine group, suggests its potential as a monomer or an intermediate in the synthesis of specialty polymers and functional materials. The polymerization of aniline and its derivatives is a well-established field, leading to the formation of polyanilines, a class of conducting polymers with a wide range of applications in electronics, sensors, and anti-corrosion coatings. mdpi.comsciltp.com

The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. mdpi.com In chemical oxidative polymerization, a chemical oxidizing agent is used to initiate the polymerization of the aniline monomer in an acidic medium. The resulting polymer chain consists of repeating aniline units. The properties of the final polymer, such as solubility, conductivity, and thermal stability, can be tuned by the nature and position of the substituents on the aniline ring.

While the direct polymerization of this compound is not widely reported, its derivatives could be employed in the synthesis of novel polymers. For example, reduction of the nitro group to a second amino group would yield a diethyl-substituted diamine. This diamine could then be used as a monomer in condensation polymerization reactions with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The presence of the diethyl groups on the aromatic ring would be expected to influence the polymer's properties, potentially increasing its solubility in organic solvents and affecting its thermal and mechanical characteristics.

Furthermore, the nitro group itself can be utilized in the synthesis of functional materials. For instance, certain nitro-containing dyes have been investigated for their ability to anchor to the surface of titanium dioxide, a key component in dye-sensitized solar cells (DSSCs). researchgate.net

Building Block for Pharmaceutical and Agrochemical Intermediates

Aromatic nitro compounds are important intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. mdpi.commdpi.comresearchgate.net The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group through reduction. mdpi.com This conversion is a key step in the synthesis of many bioactive molecules.

The this compound scaffold contains several features that make it a potentially useful building block in medicinal and agricultural chemistry. The primary amino group can be a site for various chemical modifications, such as acylation, alkylation, or conversion to other functional groups. The nitro group, as mentioned, can be reduced to an amine, opening up pathways to diamino derivatives which are precursors to a range of heterocyclic compounds. mdpi.com

For example, substituted nitroanilines are used in the synthesis of various biologically active compounds, including those with herbicidal and kinase inhibitory activity. mdpi.com The specific substitution pattern of this compound, with its two ethyl groups, could lead to derivatives with specific steric and electronic properties that may enhance their biological activity or selectivity.

While there are no widely reported examples of currently marketed pharmaceuticals or agrochemicals that directly use this compound as a starting material, its structural motifs are present in various bioactive molecules. The general synthetic utility of nitroanilines in the construction of complex organic molecules suggests that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic and crop protection agents.

Development of Non-linear Optical (NLO) Materials

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, including frequency conversion and optical switching. jchps.comuniv-bouira.dzresearchgate.net A key requirement for a molecule to exhibit second-order NLO activity is a non-centrosymmetric crystal packing and a large molecular hyperpolarizability (β). researchgate.net Molecules possessing an electron donor group and an electron acceptor group connected by a π-conjugated system often exhibit large β values. researchgate.net

Nitroaniline derivatives, such as p-nitroaniline and 2-methyl-4-nitroaniline (B30703) (MNA), are classic examples of such "push-pull" systems and have been extensively studied for their NLO properties. jchps.comresearchgate.net The amino group acts as the electron donor, the nitro group as the electron acceptor, and the benzene (B151609) ring as the π-bridge. This compound shares this fundamental structural motif.

The presence of the diethyl groups on the aromatic ring could influence the NLO properties in several ways. They can affect the electronic properties of the molecule, potentially enhancing the donor strength of the amino group and thus increasing the molecular hyperpolarizability. Furthermore, the steric bulk of the ethyl groups can influence the crystal packing of the molecule, which is a critical factor in achieving a non-centrosymmetric arrangement necessary for second-harmonic generation (SHG) in the solid state. rsc.org

Table 2: Representative Non-linear Optical Properties of Nitroaniline Derivatives

Compound Molecular Hyperpolarizability (β) SHG Efficiency (relative to KDP)
p-Nitroaniline High ~1
2-Methyl-4-nitroaniline (MNA) High High
4-Chloro-2-nitroaniline - 3

Note: The specific values for β and SHG efficiency can vary depending on the measurement technique and conditions. sphinxsai.com

Role in Ligand Design for Coordination Chemistry

The amino group of this compound provides a reactive site for the synthesis of ligands for coordination chemistry. One common strategy is the condensation of the primary amine with an aldehyde or ketone to form a Schiff base, which contains an imine (–C=N–) functional group. fud.edu.ngisca.in Schiff bases are a versatile class of ligands that can coordinate to a wide range of metal ions through the nitrogen atom of the imine group and often another donor atom, forming stable metal complexes. bhu.ac.in

Derivatives of this compound could be used to synthesize a variety of Schiff base ligands. For example, condensation with salicylaldehyde (B1680747) would produce a bidentate ligand with both nitrogen and oxygen donor atoms. The electronic and steric properties of the resulting ligand, and consequently the properties of its metal complexes, can be fine-tuned by the substituents on the aniline and aldehyde/ketone precursors. The diethyl and nitro groups on the this compound moiety would influence the ligand field strength and the redox properties of the resulting metal complexes. nih.gov

These metal complexes can have a wide range of applications, including in catalysis, as sensors, and as materials with interesting magnetic or optical properties. While specific studies on coordination complexes derived from this compound are not prominent in the literature, the general principles of ligand design and coordination chemistry suggest its potential in this area. fud.edu.ngijpsr.com

Table 3: Potential Schiff Base Ligands from this compound and their Metal Complexes

Aniline Derivative Aldehyde/Ketone Resulting Ligand Type Potential Metal Ions
This compound Salicylaldehyde Bidentate (N, O) Cu(II), Ni(II), Co(II)
This compound 2-Pyridinecarboxaldehyde Bidentate (N, N) Fe(II), Ru(II), Zn(II)
This compound Acetylacetone Bidentate (N, O) V(IV), Mn(II), Cr(III)

Advanced Analytical Methodologies for Detection and Quantification of 4,5 Diethyl 2 Nitroaniline

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is a cornerstone for separating and quantifying components within a mixture. For compounds like 4,5-Diethyl-2-nitroaniline, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed techniques.

HPLC is a preferred method for the analysis of nitroaniline compounds due to their polarity and thermal characteristics, which can sometimes pose challenges for GC analysis without derivatization. thermofisher.com A typical HPLC method for a nitroaniline derivative involves a reverse-phase column, a mobile phase of acetonitrile (B52724) and/or methanol (B129727) with water, and UV detection. nih.gov

Method development for this compound would begin with selecting a suitable stationary phase, commonly a C18 column, which separates compounds based on their hydrophobicity. nih.govsielc.com The mobile phase composition would be optimized to achieve adequate retention and resolution from potential impurities. An isocratic elution (constant mobile phase composition) is often sufficient for simple mixtures, while a gradient elution (varied composition) may be necessary for more complex samples. japsonline.com Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for nitroanilines is often in the range of 225-400 nm. nih.govacs.org

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. japsonline.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies in a spiked matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

ParameterTypical Conditions for Nitroaniline AnalysisReference
Column C18 (e.g., Agilent TC-C18, LiChrospher RP-18) nih.govjapsonline.com
Mobile Phase Acetonitrile/Water or Methanol/Water mixtures nih.gov
Elution Mode Isocratic or Gradient nih.govjapsonline.com
Flow Rate 1.0 mL/min nih.gov
Detection UV at 225 nm nih.gov
Column Temp 30 °C nih.gov

This interactive table summarizes typical HPLC conditions based on methods for related nitroaniline isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the trace analysis of volatile and thermally stable compounds. While some nitroanilines can be thermolabile, GC-MS methods have been successfully developed for many aniline (B41778) derivatives. thermofisher.comepa.gov For this compound, GC-MS would provide definitive identification based on both its retention time and its unique mass spectrum.

Method development involves optimizing the GC temperature program to ensure the separation of the target analyte from matrix interferences. A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or SE-54), is commonly used. epa.gov The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern (mass spectrum) that serves as a "fingerprint" for the compound. For trace-level quantification, selected ion monitoring (SIM) mode is often employed, where the instrument only monitors specific ions characteristic of the analyte, thereby increasing sensitivity and reducing background noise. ajrconline.org

ParameterTypical Conditions for Aniline Derivative AnalysisReference
Column Fused silica (B1680970) capillary (e.g., SE-54) epa.gov
Carrier Gas Helium researchgate.net
Injection Mode Splitless epa.gov
Temperature Program Optimized gradient (e.g., 60°C to 280°C) researchgate.net
Detector Mass Spectrometer epa.gov
Ionization Mode Electron Ionization (EI) ajrconline.org
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM) ajrconline.org

This interactive table outlines common GC-MS parameters used for the analysis of related aniline compounds.

For analyzing this compound in complex matrices such as environmental or biological samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity. japsonline.comd-nb.info This technique couples the separation power of HPLC with the detection capabilities of a triple quadrupole mass spectrometer.

In an LC-MS/MS method, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting precursor ion (often the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. embrapa.br This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces chemical noise, allowing for quantification at very low levels. researchgate.net The development of an LC-MS/MS method involves optimizing both the chromatographic conditions and the mass spectrometric parameters, such as collision energy and choice of precursor/product ion transitions, for the specific analyte. researchgate.net

Analyte (Analogue)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
p-Nitroaniline 139.093.0 / 65.015 / 25 embrapa.br
2-Methyl-6-nitroaniline 170.2 ([M+NH₄]⁺)-- japsonline.com
Aniline Derivative 198.0 ([M+H]⁺)105.2 / 77.319 / 35 embrapa.br

This interactive table presents example LC-MS/MS parameters for nitroaniline and related compounds, demonstrating the principles of MRM.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of electroactive compounds like this compound. The presence of the nitro group (-NO₂) makes the molecule susceptible to electrochemical reduction, forming the basis for its detection. researchgate.net

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used. researchgate.netrsc.org In these methods, a potential is applied to a working electrode, and the resulting current from the reduction of the nitro group is measured. The peak potential provides qualitative information, while the peak current is proportional to the analyte's concentration. The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface with materials like metal nanoparticles, polymers, or carbon-based nanomaterials, which can catalyze the reduction reaction and lower the detection limits. rsc.orgbohrium.com For instance, studies on p-nitroaniline have utilized silver/chitosan/graphite and natural phosphate-modified carbon paste electrodes to improve detection. researchgate.netbohrium.com The general mechanism involves the reduction of the nitro group to a hydroxylamine (B1172632) and subsequently to an amine group. acs.org

TechniqueWorking ElectrodeApplicationKey FindingReference
Cyclic Voltammetry (CV) Natural Phosphate Modified Carbon PasteDetection of 4-NitroanilineExhibited excellent electrocatalytic activity for 4-NA reduction. researchgate.net
CV / DPV Co₂SnO₄ Modified Glassy CarbonDetection of 2-Nitroaniline (B44862)Showed superior electrocatalytic activity and a low detection limit (0.062 μM). rsc.org
CV / EIS Silver-based Carbon PasteCharacterization of p-Nitroaniline reductionStudied electrochemical properties and catalytic reduction. bohrium.com

This interactive table summarizes various electrochemical methods and modified electrodes used for the analysis of nitroaniline compounds.

Spectrophotometric Assays and Method Development for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of aromatic compounds that contain chromophores, such as this compound. The nitro and amine groups on the benzene (B151609) ring cause significant absorption in the UV-Vis region. researchgate.net

A quantitative assay is developed by measuring the absorbance of solutions of known concentration at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting absorbance versus concentration, which can then be used to determine the concentration of unknown samples. semanticscholar.org For nitroaniline isomers, λmax values are typically observed between 225 nm and 413 nm, depending on the specific structure and the solvent used. researchgate.netsemanticscholar.org While simple and rapid, spectrophotometric methods can suffer from a lack of specificity, especially in mixtures where other components absorb at similar wavelengths. Spectral interference from other nitroaniline isomers is a common challenge, which can sometimes be resolved using chemometric techniques like partial least squares (PLS). nih.govresearchgate.net

Analyte (Isomer)Wavelength (λmax)Linear Range (µg/mL)Reference
m-Nitroaniline 251 nm1.0 - 17.0 semanticscholar.org
o-Nitroaniline 225 nm1.0 - 15.0 semanticscholar.org
p-Nitroaniline 381 nm1.0 - 18.0 semanticscholar.org
4,5-Dimethyl-2-Nitroaniline 413 nm (in CCl₄)Not specified researchgate.net

This interactive table shows the spectrophotometric characteristics of various nitroaniline isomers, which are indicative of the expected spectral properties for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Diethyl-2-nitroaniline, and how can reaction conditions be optimized to minimize by-products?

  • Methodology : Nitration of 4,5-diethylaniline using a mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to prevent over-nitration or decomposition. Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixture) to remove impurities like unreacted starting material or positional isomers. For structural confirmation, compare melting points and spectroscopic data with literature values for nitroaniline analogs .

Q. How should researchers characterize the purity and structure of this compound?

  • Techniques :

  • 1H/13C NMR : Assign signals for aromatic protons, nitro (-NO₂), and ethyl substituents. Deuterated solvents (e.g., DMSO-d6) enhance resolution .
  • IR Spectroscopy : Confirm nitro group absorption (~1520 cm⁻¹ for asymmetric stretching) and amine N-H stretching (~3400 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with databases like NIST Standard Reference Data .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Guidance : Ethanol-water mixtures are effective for nitroaniline derivatives due to moderate polarity. For 4,5-diethyl-substituted analogs, test solubility gradients in ethanol (heated) followed by gradual water addition. Monitor crystal formation under reduced temperature (4°C) to enhance yield and purity .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic properties of this compound?

  • Approach : Apply gradient-corrected DFT functionals (e.g., Becke’s exchange-energy functional with asymptotic corrections) to model electron density distribution, HOMO-LUMO gaps, and nitro group resonance effects. Compare calculated NMR chemical shifts with experimental data to validate accuracy .

Q. What strategies resolve discrepancies in spectroscopic data for synthetic batches of this compound?

  • Troubleshooting :

  • Impurity Identification : Use HPLC-MS/MS with deuterated internal standards (e.g., 4-nitroaniline-d4) to detect trace by-products such as diethylated positional isomers or oxidation products .
  • Dynamic NMR : Resolve overlapping signals caused by rotational isomerism of ethyl groups by analyzing temperature-dependent NMR spectra .

Q. How do steric and electronic effects of the diethyl substituents influence the reactivity of this compound in electrophilic substitution reactions?

  • Experimental Design :

  • Perform competitive nitration/sulfonation experiments with 4-nitroaniline (unsubstituted) and this compound.
  • Quantify reaction rates via kinetic studies (UV-Vis monitoring) and correlate with DFT-calculated charge densities at reactive sites .

Q. What analytical challenges arise in quantifying this compound in environmental matrices, and how can they be mitigated?

  • Methodology :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex matrices.
  • Isotope Dilution : Employ deuterated analogs (e.g., 4-nitroaniline-2,3,5,6-d4) as internal standards in LC-MS/MS to correct for matrix effects and ionization variability .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Resolution :

  • Conduct differential scanning calorimetry (DSC) to determine decomposition onset temperatures.
  • Compare with thermogravimetric analysis (TGA) data under inert (N₂) and oxidative (O₂) atmospheres to isolate degradation pathways .

Q. What experimental controls are critical when studying the photodegradation of this compound?

  • Best Practices :

  • Use actinometry to calibrate light source intensity (e.g., potassium ferrioxalate).
  • Include dark controls and radical scavengers (e.g., tert-butanol for •OH quenching) to distinguish between hydrolytic and photolytic degradation mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.